N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide

CAS No.: 1266384-47-7

Cat. No.: VC4364171

Molecular Formula: C14H14ClNO2S

Molecular Weight: 295.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1266384-47-7 |

|---|---|

| Molecular Formula | C14H14ClNO2S |

| Molecular Weight | 295.78 |

| IUPAC Name | N-(4-chloro-3-methylphenyl)-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H14ClNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3 |

| Standard InChI Key | HLJMGFQSTPBMGL-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

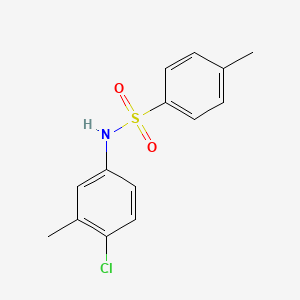

N-(4-Chloro-3-methylphenyl)-4-methyl-benzenesulfonamide features a sulfonamide functional group (-SO₂NH-) bridging two aromatic rings. The first benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position, while the second benzene ring carries a methyl group at the 4-position (Figure 1). The molecular geometry is stabilized by intramolecular van der Waals interactions and intermolecular hydrogen bonds, as evidenced by crystallographic studies .

Table 1: Key Physicochemical Properties

The compound’s high logP value (5.256) indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .

Spectroscopic Data

Infrared (IR) spectroscopy reveals characteristic absorption bands for sulfonamide S=O stretches at 1334 cm⁻¹ and 1156 cm⁻¹, while NMR spectra confirm aromatic proton environments and substituent positions . For instance, the methyl group on the 3-methylphenyl ring appears as a singlet at δ 2.34 ppm in ¹H NMR, and the sulfonamide NH proton resonates at δ 7.15 ppm .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Sulfonation: Chlorosulfonic acid reacts with 4-chloro-3-methyltoluene in chloroform at 0°C to form 4-chloro-3-methylbenzenesulfonyl chloride .

-

Amidation: The sulfonyl chloride intermediate reacts with 4-methylaniline in a stoichiometric ratio, yielding N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide after recrystallization .

Table 2: Synthetic Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 0°C → RT | 2 hours | ~70% |

| Amidation | 4-Methylaniline | Reflux | 1 hour | ~85% |

Structural and Crystallographic Insights

Crystal Packing and Hydrogen Bonding

X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system with space group P2₁/c. The asymmetric unit contains two independent molecules linked via N-H···O hydrogen bonds, forming centrosymmetric dimers (Figure 2) . Key structural parameters include:

These interactions contribute to the compound’s stability and influence its solubility profile.

Applications in Research and Industry

Pharmaceutical Development

As a research-grade chemical, the compound is investigated for:

-

Anticancer Agents: Sulfonamide derivatives inhibit histone deacetylases (HDACs) in tumor cells .

-

Antidiabetic Drugs: Modulation of glucose transporters (GLUTs) via sulfonamide interactions .

Material Science

The compound’s thermal stability (decomposition >300°C) and crystallinity make it a candidate for organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume